molecular formula C18H20F3N5O2 B2855744 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034577-66-5

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2855744
CAS RN: 2034577-66-5
M. Wt: 395.386
InChI Key: QUGBLCXVAZEYON-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a feature of this compound, is a common motif in drug molecules due to its versatility and biological activity. It can influence the stereochemistry of the molecule and contribute to three-dimensional coverage, which is crucial for the binding of drugs to biological targets . Therefore, this compound could be used as a scaffold for developing new biologically active compounds with potential therapeutic applications.

Antibacterial Agents

Compounds containing pyrrolidine rings have shown antibacterial activity, with variations in the substituents affecting their potency . The triazine moiety present in the compound is also known for its antibacterial properties. Thus, this compound could be explored for its efficacy against bacterial infections.

Anti-Inflammatory Applications

The trifluoromethyl group is often found in molecules with anti-inflammatory properties. Given the presence of this group in the compound, it could be investigated for use in controlling inflammation, particularly in central nervous system disorders .

Enzyme Inhibition

The structural complexity of the compound suggests potential for selective enzyme inhibition. For instance, compounds with similar scaffolds have been found potent against carbonic anhydrase, an enzyme involved in many physiological processes . This compound could be designed to target specific enzymes for therapeutic purposes.

properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-28-17-24-14(23-16(25-17)26-7-2-3-8-26)11-22-15(27)10-12-5-4-6-13(9-12)18(19,20)21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBLCXVAZEYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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